molecular formula C7H12ClN3 B3238651 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole CAS No. 1416343-07-1

3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole

Cat. No. B3238651
CAS RN: 1416343-07-1
M. Wt: 173.64
InChI Key: PBBHDGPCPSLOKE-UHFFFAOYSA-N
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Description

The compound “3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are aromatic compounds containing a 1,2,4-triazole ring. The “tert-butyl” group indicates that there is a tertiary butyl group attached to the third carbon of the triazole ring. The “chloromethyl” group suggests the presence of a chlorine atom attached to a methyl group, which is connected to the fifth carbon of the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The tert-butyl group would be attached to one of the carbon atoms, and the chloromethyl group would be attached to another carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring, the tert-butyl group, and the chloromethyl group. The triazole ring is aromatic and relatively stable. The chloromethyl group is a good leaving group, which means it could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar and increase its boiling point compared to a similar compound without the chloromethyl group .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. The presence of the chloromethyl group might also make the compound toxic or corrosive .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug. If the compound is a useful reagent in chemical reactions, future research might focus on developing new reactions involving this compound .

properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBHDGPCPSLOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Reactant of Route 6
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